Physicochemical and Reactivity Comparison with 2-Chloro Analog
The target bromo compound (C11H13BrN2O, MW 269.14 g/mol, XLogP 2.2, TPSA 33.2 Ų) differs from its 2-chloro congener (C11H13ClN2O, MW 224.69 g/mol) in molecular weight (44.45 g/mol difference), atomic radius (Br covalent radius 120 pm vs. Cl 102 pm), and C–X bond dissociation energy (C–Br ~84 kcal/mol vs. C–Cl ~97 kcal/mol) . The larger, more polarizable bromine atom confers higher reactivity in palladium-catalyzed cross-coupling reactions, with the weaker C–Br bond facilitating oxidative addition under milder conditions compared to the C–Cl bond.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 269.14 g/mol (C11H13BrN2O) |
| Comparator Or Baseline | 224.69 g/mol (C11H13ClN2O) |
| Quantified Difference | +44.45 g/mol (19.8% increase) |
| Conditions | Standard molecular formula calculation (Chem960 and ChemSpider databases) |
Why This Matters
The higher molecular weight and enhanced polarizability of the bromo compound make it the preferred electrophilic partner for Suzuki-Miyaura and other Pd-catalyzed cross-coupling reactions, where oxidative addition efficiency directly determines synthetic yield and functional group tolerance.
